molecular formula C8H17NO2 B2984395 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine CAS No. 927663-67-0

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine

Cat. No.: B2984395
CAS No.: 927663-67-0
M. Wt: 159.229
InChI Key: HQMYMPZFVWYHBK-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine is an organic compound with the molecular formula C8H17NO2. It is characterized by a dioxane ring substituted with a dimethyl group and an ethanamine side chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine typically involves the following steps:

    Nitration of Toluene: Toluene undergoes nitration to form nitrotoluene.

    Reduction of Nitrotoluene: The nitrotoluene is then reduced to form toluidine.

    Reaction with Glutaric Anhydride: Toluidine reacts with glutaric anhydride to produce a dioxane derivative.

    Amination: The dioxane derivative is then aminated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces oxides and ketones.

    Reduction: Produces primary and secondary amines.

    Substitution: Produces substituted amines and other derivatives.

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxan-5-amine
  • (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
  • 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane

Uniqueness

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethan-1-amine is unique due to its specific structure, which combines a dioxane ring with an ethanamine side chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYMPZFVWYHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927663-67-0
Record name 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethan-1-amine
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